molecular formula C24H15F6N3 B10833898 5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine

5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine

Cat. No.: B10833898
M. Wt: 459.4 g/mol
InChI Key: VLHFNIFTVTULIS-UHFFFAOYSA-N
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Description

PMID25435285-Compound-43 is a small molecular drug that has been studied for its potential therapeutic applications. It is known to interact with metabotropic glutamate receptor 2, which is involved in various neurological processes .

Chemical Reactions Analysis

PMID25435285-Compound-43 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25435285-Compound-43 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the function of metabotropic glutamate receptor 2.

    Biology: It is used to investigate the role of metabotropic glutamate receptor 2 in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and epilepsy.

    Industry: It may be used in the development of new drugs targeting metabotropic glutamate receptor 2

Mechanism of Action

The mechanism of action of PMID25435285-Compound-43 involves its interaction with metabotropic glutamate receptor 2. This interaction causes a conformational change in the receptor, triggering signaling via guanine nucleotide-binding proteins and modulating the activity of downstream effectors such as adenylate cyclase. This signaling pathway inhibits adenylate cyclase activity, which may mediate suppression of neurotransmission or be involved in synaptogenesis or synaptic stabilization .

Comparison with Similar Compounds

PMID25435285-Compound-43 can be compared with other compounds that target metabotropic glutamate receptor 2, such as:

PMID25435285-Compound-43 is unique in its specific binding affinity and selectivity for metabotropic glutamate receptor 2, which makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H15F6N3

Molecular Weight

459.4 g/mol

IUPAC Name

5-[3-[6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]phenyl]pyridin-2-amine

InChI

InChI=1S/C24H15F6N3/c25-23(26,27)19-7-4-14(5-8-19)18-11-20(33-21(12-18)24(28,29)30)16-3-1-2-15(10-16)17-6-9-22(31)32-13-17/h1-13H,(H2,31,32)

InChI Key

VLHFNIFTVTULIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F)C4=CN=C(C=C4)N

Origin of Product

United States

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